2-Chloro-3-(2-methylpropoxy)pyridine
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-Chloro-3-(2-methylpropoxy)pyridine” is 185.65 g/mol. The InChI code is 1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Chloro-3-(2-methylpropoxy)pyridine” is a liquid at room temperature . It has a molecular weight of 186.64 g/mol .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Chloro-3-(2-methylpropoxy)pyridine is a compound with potential applications in chemical synthesis and reactivity due to its structural properties. For instance, research on similar chloropyridines and their derivatives has demonstrated their utility in synthesizing various biologically active molecules and intermediates for further chemical transformations. One example includes the synthesis of pyridine derivatives showing moderate antibacterial and antifungal activity, highlighting the importance of the pyridine nucleus in medicinal and agricultural chemistry (Bhuva, Bhadani, Purohit, & Purohit, 2015). Similarly, the stabilized 2,3-pyridyne intermediates from chloropyridines exhibit exceptional reactivity, suggesting potential for cycloaddition reactions and synthetic applications (Connon & Hegarty, 2004).
Crystal Structure and Computational Studies
The structural elucidation of chloropyridine derivatives, such as through X-ray diffraction and computational studies, contributes to understanding the molecular geometry and stability of these compounds. Research on pyrazole derivatives of chloropyridines has provided insights into their molecular structure, complemented by density-functional-theory (DFT) calculations (Shen, Huang, Diao, & Lei, 2012). Such studies are essential for designing molecules with desired properties and reactivities.
Mechanistic Insights and Lithiation Studies
Investigating the lithiation pathways of chloropyridines, including 2-chloro and 2-methoxypyridine, has offered valuable mechanistic insights. These studies have revealed the critical role of proton availability on the pyridine nucleus for successful lithiation, proposing mechanisms involving precomplexation and formation of dilithio intermediates (Gros, Choppin, & Fort, 2003). Understanding such pathways is crucial for developing more efficient synthetic methods.
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-(2-methylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYVJBXYGGJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-methylpropoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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